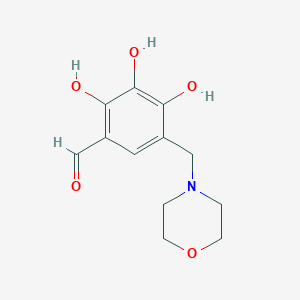![molecular formula C13H11NO B8480810 3,4-dihydrobenz[h]isoquinolin-1(2H)-one](/img/structure/B8480810.png)
3,4-dihydrobenz[h]isoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dihydrobenz[h]isoquinolin-1(2H)-one: is a heterocyclic organic compound that belongs to the isoquinolinone family. This compound is characterized by a fused benzene and isoquinoline ring system, which imparts unique chemical and biological properties. It is often used as a scaffold in medicinal chemistry due to its potential pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydrobenz[h]isoquinolin-1(2H)-one can be achieved through various methods. One common approach involves the Castagnoli-Cushman reaction , which is a cyclization reaction between an imine and an anhydride . Another method includes the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these methods are generally mild, allowing for good yields of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 3,4-dihydrobenz[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline analogues.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include trifluoromethanesulfonic anhydride and 2-chloropyridine .
Reduction: Reducing agents such as or are often used.
Substitution: Alkyl halides are commonly used for N-alkylation reactions.
Major Products:
Oxidation: Isoquinoline analogues.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: N-alkylated 3,4-dihydroisoquinolinone derivatives.
科学研究应用
3,4-dihydrobenz[h]isoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3,4-dihydrobenz[h]isoquinolin-1(2H)-one involves its interaction with biological membranes and enzymes. For instance, derivatives of this compound have been shown to disrupt the biological membrane systems of certain pathogens, leading to their antimicrobial effects . The molecular targets and pathways involved include the inhibition of specific enzymes and modulation of receptor activities.
相似化合物的比较
- 3,4-Dihydroisoquinolin-1(2H)-one
- 1,2,3,4-Tetrahydroisoquinolin-1-one
- Isoquinoline-1,3(2H,4H)-dione
Comparison: 3,4-dihydrobenz[h]isoquinolin-1(2H)-one is unique due to its fused benzene and isoquinoline ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher potency in biological assays and greater stability under various reaction conditions .
属性
分子式 |
C13H11NO |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
3,4-dihydro-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C13H11NO/c15-13-12-10(7-8-14-13)6-5-9-3-1-2-4-11(9)12/h1-6H,7-8H2,(H,14,15) |
InChI 键 |
ZEESLHGIDIWIEM-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=O)C2=C1C=CC3=CC=CC=C32 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[4-(Pyridin-4-ylmethoxy)-phenyl]-propionic acid methyl ester](/img/structure/B8480739.png)



![6-Fluoro-3-methylsulfanyl-imidazo[1,5-a]pyridine](/img/structure/B8480775.png)


![N-[4-Bromo-2-(2-fluorobenzoyl)phenyl]glycinamide](/img/structure/B8480782.png)

![7-[(Ethylsulfanyl)methyl]-1H-indole](/img/structure/B8480791.png)




